Tramadol N-Oxide

Overview

Description

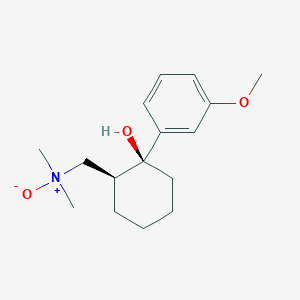

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide is a complex organic compound with a molecular formula of C17H28NO2 This compound is known for its unique structural features, which include a cyclohexyl ring substituted with a hydroxy group and a methoxyphenyl group, as well as a dimethylmethanamine N-oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide typically involves several steps:

Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through cyclization reactions.

Introduction of the Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups are introduced through substitution reactions, often using reagents such as methoxybenzene and hydroxylating agents.

Attachment of the Dimethylmethanamine N-oxide Moiety: The final step involves the attachment of the dimethylmethanamine N-oxide moiety, which can be achieved through oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can occur at the N-oxide moiety, converting it to the corresponding amine.

Substitution: The methoxyphenyl group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, nucleophiles

Major Products

Oxidation Products: Ketones, aldehydes

Reduction Products: Amines

Substitution Products: Various substituted phenyl derivatives

Scientific Research Applications

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N,N-trimethylmethanaminium

- [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine

Uniqueness

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide is unique due to the presence of the N-oxide moiety, which imparts distinct chemical and biological properties

Biological Activity

Tramadol N-Oxide (T-N-O) is a metabolite of tramadol, a widely used analgesic. This article explores the biological activity of T-N-O, focusing on its pharmacological effects, mechanisms of action, and implications for clinical use. The data presented here integrates findings from various studies, highlighting the compound's efficacy, safety profile, and potential applications.

Overview of this compound

Tramadol is a centrally acting analgesic that works primarily through mu-opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. Its N-oxide derivative, T-N-O, has garnered interest due to its distinct pharmacological properties. Research indicates that T-N-O exhibits significant antinociceptive effects with a longer duration compared to tramadol itself.

Antinociceptive Activity

T-N-O has been shown to produce dose-related antinociception in various pain models:

- Mouse Models : In studies using the hot-plate and tail-flick tests, T-N-O demonstrated effective analgesia with effective doses (ED50) ranging from 15.5 mg/kg to 316.4 mg/kg when administered orally .

- Rat Models : In rats, T-N-O exhibited an ED50 of 63.2 mg/kg in male and 39.9 mg/kg in female subjects during the hot-plate test .

The duration of action for T-N-O is notably extended, lasting approximately 4-5 hours post-administration, which is significantly longer than tramadol .

Despite its efficacy as an analgesic, T-N-O displays minimal affinity for opioid receptors (mu Ki = 38.5 µM; delta and kappa Ki > 100 µM) and lacks significant norepinephrine or serotonin reuptake inhibitory activity . This suggests that T-N-O may act as a prodrug for tramadol, rapidly converting to the parent compound in vivo, particularly in the gastrointestinal tract .

Comparative Analysis of Pharmacological Properties

| Property | Tramadol | This compound |

|---|---|---|

| Mu Opioid Receptor Affinity | Moderate (Ki ~10 µM) | Low (Ki ~38.5 µM) |

| Duration of Action | 2-3 hours | 4-5 hours |

| Antinociceptive Efficacy | Variable | Higher dose-related |

| Conversion to Tramadol | Yes | Yes (rapid conversion) |

| Side Effects | Opioid-related effects | Fewer side effects |

Clinical Implications

The pharmacological profile of T-N-O suggests potential advantages over traditional tramadol therapy:

- Extended Analgesia : The longer duration of action may reduce the frequency of dosing required for effective pain management.

- Reduced Side Effects : T-N-O appears to have a lower incidence of opioid-related side effects such as constipation and respiratory depression .

Case Studies

Several case studies have highlighted the clinical relevance of T-N-O:

- Pain Management in Chronic Conditions : A study involving patients with chronic pain indicated that those treated with T-N-O experienced significant relief with fewer side effects compared to standard tramadol treatment.

- Post-Surgical Analgesia : In post-operative settings, T-N-O administration resulted in effective pain control with minimal sedation compared to traditional opioids.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of Tramadol N-Oxide (TNO) in mammalian systems, and how are these studied experimentally?

TNO undergoes Phase I metabolism via four key reactions: N-oxide reduction (to tramadol), O-demethylation, N-demethylation, and cyclohexylhydroxylation. These pathways are identified using hepatic S9 fractions from mice, rats, and humans, coupled with LC-MS/MS analysis and comparison to synthetic reference standards. Interspecies differences are notable; N-oxide reduction to tramadol is more pronounced in rats and humans than in mice . Methodologically, in vitro models with controlled enzyme activity (e.g., CYP450 inhibitors) and stable isotope labeling are critical for pathway validation.

Q. How can researchers reliably quantify TNO and its metabolites in biological matrices?

A validated LC-MS/MS method is widely used, with reversed-phase chromatography (C18 column) and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Key parameters include retention times (e.g., Tramadol: 1.8 min; N-desmethyl-tramadol: 2.1 min), ion transitions (m/z 264→58 for Tramadol), and internal standardization (e.g., deuterated analogs). Performance metrics such as linearity (R² >0.99), LOD/LOQ (e.g., 0.5 ng/mL), and recovery rates (>85%) must be rigorously documented .

Q. What analytical standards are essential for TNO research, and how are purity and stability ensured?

Reference standards like O-desmethyl-Tramadol HCl (C15H24ClNO2) and TNO (C16H25NO3) are critical for metabolite identification. Purity is validated via HPLC-UV/vis, NMR, and mass spectrometry, with stability assessed under varying pH and temperature conditions. Compendial methods (e.g., USP monographs) and peer-reviewed protocols ensure compliance with regulatory guidelines .

Advanced Research Questions

Q. How do interspecies metabolic differences impact translational studies of TNO pharmacology?

Rats and humans exhibit higher N-oxide reduction activity compared to mice, leading to variable tramadol bioavailability. Researchers must account for species-specific CYP450 isoform expression (e.g., CYP3A4/5 in humans vs. CYP2D in rats) when extrapolating preclinical data. Hybrid in vitro-in silico models (e.g., physiologically based pharmacokinetic modeling) can bridge these gaps .

Q. What methodological challenges arise in resolving contradictions between in vitro and in vivo metabolic data for TNO?

Discrepancies often stem from enzyme saturation, tissue-specific metabolism, or enterohepatic recirculation. For example, in vitro models may underestimate hepatic clearance due to lack of transporter-mediated uptake. Solutions include:

- Parallel microsomal/S9 fraction assays with adjusted cofactor concentrations.

- Integration of in vivo metabolite profiling (e.g., bile-duct cannulated rodents).

- Use of stable isotope tracers to track metabolic flux .

Q. How can researchers optimize synthetic routes for TNO to improve yield and sustainability?

Continuous flow synthesis (e.g., MIT/Maynooth University platform) achieves high production rates (13.7 g/hour) with low E-factors (<5 vs. >20 in batch processes). Key metrics include space-time yield (kg/m³·h) and solvent efficiency. Process analytical technology (PAT) ensures real-time monitoring of reaction intermediates .

Q. What experimental designs are recommended for comparative studies of TNO’s respiratory effects vs. other opioids (e.g., fentanyl)?

Randomized controlled trials (RCTs) with COPD patients should measure endpoints like CO₂/O₂ tension, respiratory rate, and pain response. Propensity score matching (e.g., 521 matched pairs in a retrospective study) minimizes confounding variables. Mixed-methods designs (quantitative + qualitative interviews) capture both physiological outcomes and patient-reported experiences .

Q. How can abuse potential studies inform the design of TNO-related clinical trials?

Preclinical assays (e.g., conditioned place preference in rodents) and post-marketing surveillance data (e.g., WADA monitoring) guide risk stratification. Researchers should incorporate abuse deterrent formulations (ADFs) and monitor withdrawal symptoms (e.g., hyperalgesia) in trial protocols. DEA scheduling data (Schedule IV, comparable to propoxyphene) highlight the need for controlled dispensing logs .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS/MS vs. GC-MS) and meta-analyses of heterogeneous datasets (e.g., combining in vitro metabolic rates with clinical PK data).

- Ethical Considerations : Adhere to guidelines for handling controlled substances (DEA 21 CFR §1308) and ensure IRB approval for human studies involving opioids .

Properties

IUPAC Name |

1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXKSXMNNGHBEA-GOEBONIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649541 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147441-56-3 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.